Fmoc-DL-methionine

Description

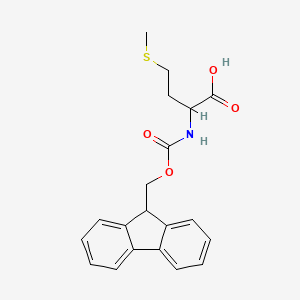

Fmoc-DL-Methionine is a racemic mixture of the fluorenylmethyloxycarbonyl (Fmoc)-protected methionine derivative. Methionine, a sulfur-containing essential amino acid, is critical in protein synthesis, methylation processes, and antioxidant functions. The Fmoc group enhances stability and solubility in organic solvents, making this compound valuable in solid-phase peptide synthesis (SPPS) and pharmaceutical applications. Its molecular formula is C₂₀H₂₁NO₄S, with a molecular weight of 371.45 g/mol .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275948, DTXSID201315844 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Fmoc-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-23-5, 71989-28-1, 112833-40-6 | |

| Record name | DL-Fmoc-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71989-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Fmoc-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-DL-methionine can be synthesized through the reaction of DL-methionine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced by reacting the amine group of methionine with Fmoc-Cl, forming the Fmoc-protected methionine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form methionine sulfoxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or dimethyl sulfoxide.

Reduction: The sulfoxide form of this compound can be reduced back to methionine using reducing agents like dithiothreitol or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, dimethyl sulfoxide; typically carried out at room temperature.

Reduction: Dithiothreitol, sodium borohydride; typically carried out at room temperature or slightly elevated temperatures.

Substitution: Piperidine in DMF; typically carried out at room temperature.

Major Products:

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Free methionine.

Scientific Research Applications

Peptide Synthesis

Fmoc-DL-methionine is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethoxycarbonyl) protecting group provides stability during the synthesis process while allowing for selective deprotection.

- Synthesis Protocols : The standard protocol involves coupling this compound with other amino acids on a solid support, followed by Fmoc removal using piperidine. This method has been optimized to minimize side reactions, ensuring high purity and yield of the synthesized peptides .

| Synthesis Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase | High efficiency, easy purification | Requires specialized equipment |

| Solution-Phase | Flexible, suitable for complex peptides | Lower yields compared to SPPS |

Biochemical Research

This compound plays a crucial role in biochemical studies, particularly in investigating the functionality of methionine within proteins and peptides.

- Chemoproteomic Profiling : Recent studies have highlighted the importance of methionine in various biological processes. The chemoproteomic profiling using methionine derivatives like this compound has led to the identification of new ligandable sites on proteins, enhancing our understanding of protein interactions and modifications .

Case Study: Methionine's Role in Cell Regulation

A study demonstrated that methionine's unique properties allow it to interact selectively with specific protein targets, influencing cellular signaling pathways. This was evidenced by the modification of methionine residues in peptides leading to altered biological activity .

Animal Nutrition

In animal feed, this compound is utilized as a source of methionine, an essential amino acid necessary for growth and development.

- Growth Performance Studies : Research has shown that dietary supplementation with DL-methionine improves growth performance in poultry. For instance, broiler chickens fed diets supplemented with DL-methionine exhibited enhanced feed conversion ratios and overall growth rates compared to control groups .

| Study Parameter | Control Group | DL-Methionine Group |

|---|---|---|

| Average Weight Gain (g) | 1500 | 1800 |

| Feed Conversion Ratio (FCR) | 1.8 | 1.5 |

Pharmaceutical Applications

This compound is also explored in drug development, particularly for designing peptide-based therapeutics.

- Peptide Drug Discovery : The stability and reactivity of methionine-containing peptides make them suitable candidates for drug discovery processes. For example, modifications at methionine residues can enhance the pharmacological properties of therapeutic peptides .

Case Study: Cancer Therapeutics

Research has indicated that peptides incorporating this compound can effectively inhibit specific protein-protein interactions involved in cancer progression, showcasing its potential in targeted cancer therapies .

Mechanism of Action

The primary function of Fmoc-DL-methionine in peptide synthesis is to protect the amino group of methionine during the synthesis process. The Fmoc group is stable under acidic conditions, allowing for the selective deprotection of other protecting groups. The Fmoc group is removed under mildly basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

DL-Methionine (Unprotected)

- Molecular Formula: C₅H₁₁NO₂S; Molecular Weight: 149.21 g/mol .

- Physical Properties :

- Applications: Nutritional supplement in animal feed to meet sulfur-amino acid requirements . Precursor in industrial synthesis of specialty chemicals and pharmaceuticals .

Key Distinction : Unlike Fmoc-DL-methionine, DL-methionine lacks the Fmoc protecting group, limiting its utility in peptide synthesis. It is primarily used in nutrition and bulk chemical production.

Fmoc-L-Methionine and Fmoc-D-Methionine

- Molecular Formula: C₂₀H₂₁NO₄S (same as this compound); Molecular Weight: 371.45 g/mol .

- Stereochemical Differences :

- Fmoc-L-Methionine (CAS 71989-28-1) and Fmoc-D-Methionine (CAS 112883-40-6) are enantiopure forms, whereas this compound is a racemic mixture.

- Applications :

Key Distinction : Stereochemical purity dictates application specificity. Racemic this compound is less favored in precision peptide synthesis compared to enantiopure counterparts.

Methionine Hydroxy Analog (MHA)

- Chemical Structure: 2-hydroxy-4-(methylthio)butanoic acid (HMTBa).

- Molecular Weight : ~150.18 g/mol (similar to DL-methionine).

- Efficacy Comparison: MHA exhibits ~65–80% bioequivalence to DL-methionine in poultry nutrition due to differences in metabolic conversion efficiency .

Key Distinction : MHA’s reduced bioactivity and lack of functional groups for chemical derivatization limit its utility outside animal nutrition.

Acetyl-D-Methionine

- Molecular Formula: C₇H₁₃NO₃S; Molecular Weight: 191.25 g/mol .

- Applications :

- Used in biochemical studies as a stabilized methionine derivative.

- Less prevalent in industrial applications compared to this compound.

Key Distinction : Acetyl protection offers moderate stability but lacks the versatility of Fmoc in SPPS.

Data Table: Comparative Analysis of Methionine Derivatives

Research Findings and Industrial Relevance

- This compound in Biotechnology: The Fmoc group enables selective deprotection during SPPS, critical for synthesizing complex peptides . DL-forms are cost-effective but may introduce racemization errors, limiting use in high-precision applications.

- DL-Methionine in Industry :

- Used in producing chiral catalysts and fine chemicals, leveraging its sulfur moiety for cross-coupling reactions .

Biological Activity

Fmoc-DL-methionine, a derivative of the amino acid methionine, plays a crucial role in various biological processes, particularly in protein synthesis and cellular metabolism. This article explores its biological activity, synthesizing findings from diverse research studies and highlighting its applications in peptide synthesis, nutritional studies, and potential therapeutic uses.

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₁₈H₁₉NO₄S, with a molecular weight of approximately 345.41 g/mol. The Fmoc group provides stability under basic conditions and allows for selective reactions during peptide synthesis, making it a valuable building block in solid-phase peptide synthesis (SPPS) .

Role in Protein Synthesis

Methionine is one of the essential amino acids involved in the initiation of protein synthesis. The presence of the Fmoc group enables researchers to protect the amino group during synthesis while allowing for selective reactions at the carboxyl group. This selective protection is critical for constructing peptides with specific sequences and functionalities .

Nutritional Studies and Utilization

Research has shown that this compound can influence nutritional outcomes. A study involving morbidly obese patients post-gastric bypass surgery demonstrated that intravenous administration of DL-methionine led to significant differences in methionine excretion and plasma levels compared to L-methionine alone. Specifically, patients receiving DL-methionine excreted 64% of infused D-methionine, indicating variable utilization rates based on the isomer administered .

Table 1: Summary of Nutritional Studies Involving DL-Methionine

The biological activity of this compound extends beyond protein synthesis. Methionine residues are known to influence protein folding and stability. The oxidation state of methionine can affect protein function; for instance, methionine sulfoxide reductases play a role in cellular redox homeostasis by reducing oxidized methionine back to its active form .

Case Study: Methionine Aminopeptidase-2 (MetAP2)

MetAP2 has been linked to cell growth and tumor progression, making it a target for cancer therapy. Research indicates that inhibiting MetAP2 can alter protein interactions crucial for cancer cell viability . The catalytic activity of MetAP2 is significantly influenced by the presence of methionine derivatives like this compound.

Therapeutic Applications

The antioxidant properties associated with methionine and its derivatives have been explored in various therapeutic contexts. Methionine’s redox cycling between its reduced and oxidized forms contributes to cellular defense mechanisms against oxidative stress. This property has implications for neurodegenerative diseases, cancer, and cardiovascular conditions .

Chemical Reactions Analysis

Cleavage and Deprotection Reactions

Final resin cleavage and global deprotection using trifluoroacetic acid (TFA)-based mixtures are critical for minimizing side products. Comparative studies reveal:

Table 1: Cleavage Efficiency and Side Products in TFA-Based Mixtures

| Condition (TFA + Additives) | Ac-MEEPD-OH Yield (%) | M(tBu) Side Product (%) | Met(O) Formation (%) |

|---|---|---|---|

| TFA/TIS/H₂O (95:2.5:2.5) | 74.8 | 23.6 | 1.6 |

| TFA/An/TMSCl (95:2.5:2.5) | 87.6 | 11.5 | 0.9 |

| TFA/An/TMSCl/Me₂S (85:5:5:5) | 93.1 | 6.7 | 0.1 |

Key Findings :

-

Optimal Conditions : TFA with 5% each of anisole (An), trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me₂S) reduces M(tBu) and Met(O) formation to <1% .

-

Mechanistic Insight : TMSCl enhances acidolytic cleavage of tBu groups via SN2 pathways, while Me₂S acts as a scavenger for reactive intermediates .

Methionine Sulfoxide [Met(O)] Formation

-

Cause : Oxidation of methionine’s thioether to sulfoxide during TFA cleavage or storage .

-

Prevention : Addition of 5% Me₂S or 0.1% triphenylphosphine (PPh₃) to cleavage cocktails reduces Met(O) to <0.5% .

Incomplete tBu Deprotection

-

Cause : Steric hindrance in SN1-dominated cleavage conditions .

-

Solution : TMSCl promotes SN2 mechanisms, improving tBu removal efficiency by 40% compared to traditional TFA/H₂O mixtures .

Comparative Analysis of Deprotection Mechanisms

Studies using NMR and kinetic modeling demonstrate:

-

SN1 vs. SN2 Pathways : High acidity (≥90% TFA) favors SN1 mechanisms, increasing M(tBu) residues. Moderate acidity (85% TFA) with TMSCl shifts reactivity to SN2, enhancing deprotection .

-

Scavenger Roles : Me₂S and PPh₃ quench carbocations and reactive sulfur species, suppressing alkylation and oxidation side reactions .

Thermochemical Data

Q & A

Q. What are the optimal storage conditions for Fmoc-DL-methionine to ensure stability?

- Methodological Answer : this compound derivatives require strict storage protocols. For Fmoc-L-Photo-Methionine, store at -20°C in airtight, light-protected containers to prevent photodegradation and moisture absorption . However, Fmoc-L-Methionine (non-photoactive) may be stored at +4°C if used within a short timeframe, as higher temperatures accelerate racemization . Always verify purity via HPLC before critical experiments, as degradation products (e.g., free methionine) can interfere with peptide synthesis .

Q. How can this compound be synthesized with high enantiomeric purity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected methionine. Enantiomeric purity is achieved by:

- Employing chiral stationary phase (CSP) chromatography to resolve DL-mixtures .

- Validating purity via HPLC (≥98.5% assay) and mass spectrometry (MS) to confirm molecular integrity .

- Monitoring racemization using circular dichroism (CD) or NMR to detect unintended stereochemical changes during coupling reactions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .

- In case of exposure, rinse affected areas with copious water for ≥15 minutes and seek medical attention if irritation persists .

- Store away from oxidizing agents, as methionine’s thioether group may react under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures of this compound in peptide synthesis?

- Methodological Answer :

- Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) to separate enantiomers. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) for baseline resolution .

- Use enzymatic resolution with acylases or lipases to selectively deprotect one enantiomer, though this requires optimization of pH and temperature .

- Validate resolution efficiency via polarimetry or X-ray crystallography to confirm absolute configuration .

Q. What statistical methods are suitable for analyzing dose-response data comparing DL-methionine and its analogs?

- Methodological Answer :

- Nonlinear mixed models (e.g., exponential models: y = α + β[1 - exp(-Γ·dose)] + ε) account for variability across studies. Use SAS NLMIXED or R nlme for parameter estimation .

- Include random effects for study heterogeneity (e.g., breed, diet) and covariates (e.g., age at experiment start) to refine model accuracy .

- Test hypotheses using Wald tests and report relative efficiencies (e.g., DL-methionine hydroxy analog exhibits 79–81% bioactivity of DL-methionine on an equimolar basis) .

Q. How does pH affect the stability of this compound during peptide synthesis?

- Methodological Answer :

- Conduct accelerated stability studies by incubating this compound at pH 2–10 (using buffer systems like citrate-phosphate) and monitor degradation via HPLC-UV/Vis .

- Under acidic conditions (pH < 4), the Fmoc group may hydrolyze prematurely, while alkaline conditions (pH > 8) increase racemization risk .

- Optimize coupling reactions at pH 7–8 using HOBt/DIC activation to minimize side reactions .

Key Considerations for Experimental Design

- Contradictions in Evidence : Storage temperature discrepancies highlight the need to validate conditions for specific derivatives. For example, photoactive variants require stricter light/temperature control than standard Fmoc-methionine .

- Advanced Applications : Use this compound in meta-analyses of methionine bioavailability by integrating nonlinear mixed models and covariate adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.